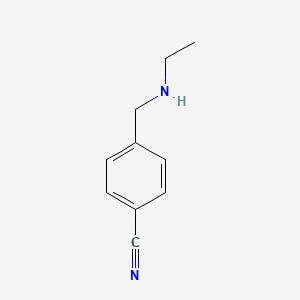

4-Ethylaminomethyl-benzonitrile

Description

Foundational Significance of Benzonitrile (B105546) and Aminomethyl Chemical Motifs

The distinct characteristics of 4-Ethylaminomethyl-benzonitrile are best understood by first examining its core components: the benzonitrile unit and the aminomethyl group.

The nitrile, or cyano, group (-C≡N) is a versatile functional group in organic chemistry. wikipedia.orgnumberanalytics.com Its linear geometry and the strong triple bond between carbon and nitrogen, along with the electronegativity of the nitrogen atom, create a polarized system with an electrophilic carbon atom. fiveable.me This electronic feature makes nitriles susceptible to a wide array of chemical transformations. wikipedia.orgfiveable.me

Nitriles can be hydrolyzed to form carboxylic acids or amides, a reaction that proceeds under either acidic or basic conditions. libretexts.orgchemistrysteps.com They can also be reduced to primary amines using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.orgchemistrysteps.com Furthermore, the reaction of nitriles with Grignard or organolithium reagents provides a pathway to ketones. chemistrysteps.com The synthetic utility of nitriles is vast, serving as key intermediates in the production of pharmaceuticals, dyes, and other valuable chemicals. atamankimya.comrsc.org The direct introduction of the cyano group can be achieved through various methods, including the Sandmeyer reaction, the dehydration of amides, and the nucleophilic substitution of alkyl halides with cyanide salts. wikipedia.orgnumberanalytics.com

The aminomethyl moiety (-CH₂NH₂) and its derivatives, such as the ethylaminomethyl group in the title compound, are significant structural motifs in bioactive molecules and are crucial for introducing nitrogen-containing functionality. researchgate.net This group can be readily incorporated into various molecular frameworks through reactions like the Mannich reaction, which involves an amine, an aldehyde (often formaldehyde), and a compound with an active hydrogen. mdpi.com

The presence of the amine provides a site for further functionalization, allowing for the construction of more complex molecular architectures. nih.gov For instance, the amine can act as a nucleophile or a base, and its reactivity can be tuned by the nature of the substituents on the nitrogen atom. The aminomethyl group plays a role in the design of molecular scaffolds and can influence properties such as solubility and biological activity. mdpi.comnih.gov

Positional Isomerism and Substituent Effects in Benzonitrile Derivatives

The arrangement of substituents on the benzene (B151609) ring of benzonitrile derivatives significantly impacts their physical and chemical properties. algoreducation.com The position of a substituent relative to the cyano group—ortho, meta, or para—determines the electronic and steric interactions within the molecule. algoreducation.comyoutube.com

Electron-donating groups generally increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack, and direct incoming electrophiles to the ortho and para positions. algoreducation.com Conversely, electron-withdrawing groups, like the cyano group itself, decrease the ring's electron density and direct incoming electrophiles to the meta position. algoreducation.comlongdom.org

Scope of Academic Inquiry for 4-Ethylaminomethyl-benzonitrile and Related Compounds

Research interest in 4-Ethylaminomethyl-benzonitrile and its analogs stems from their potential as intermediates in organic synthesis. chembk.com The combination of the reactive nitrile group and the functionalizable aminomethyl moiety makes them valuable building blocks for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. nih.govchembk.com

Studies may focus on the synthesis of these compounds, the exploration of their reactivity in various chemical transformations, and the investigation of their coordination chemistry with metals. Furthermore, the specific regio- and stereochemical outcomes of reactions involving these compounds are of interest for developing new synthetic methodologies. The investigation of such molecules contributes to a deeper understanding of fundamental organic chemistry principles and expands the toolbox available to synthetic chemists.

Interactive Data Tables

Below are interactive tables summarizing key data related to the compounds discussed in this article.

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C10H12N2 | chembk.com |

| Appearance | Colorless to pale yellow liquid | chembk.com |

| Melting Point | -20°C to -18°C | chembk.com |

| Boiling Point | 273°C to 279°C | chembk.com |

| Solubility | Soluble in ethanol, dimethylformamide, and chloroform | chembk.com |

| Compound | CAS Number | Molecular Formula | Key Property | Source |

|---|---|---|---|---|

| Benzonitrile | 100-47-0 | C7H5N | Boiling Point: 188-191°C | wikipedia.org |

| 4-(Ethylaminomethyl)pyridine | 33403-97-3 | C8H12N2 | Density: 0.979 g/mL at 25°C | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(ethylaminomethyl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6,12H,2,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONORSEFWMYMGJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80602667 | |

| Record name | 4-[(Ethylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133042-86-1 | |

| Record name | 4-[(Ethylamino)methyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133042-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[(Ethylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80602667 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Methodologies for the Synthesis of 4 Ethylaminomethyl Benzonitrile and Analogous Structures

Established Synthetic Pathways to 4-Ethylaminomethyl-benzonitrile

The most direct and commonly employed methods for synthesizing 4-Ethylaminomethyl-benzonitrile rely on the transformation of readily available precursors, primarily 4-formylbenzonitrile and derivatives of 4-methylbenzonitrile.

Reductive Amination of 4-Formylbenzonitrile with Ethylamine (B1201723)

Reductive amination is a highly efficient and widely used method for forming amines from carbonyl compounds. masterorganicchemistry.com The synthesis of 4-Ethylaminomethyl-benzonitrile via this pathway involves the reaction of 4-formylbenzonitrile with ethylamine. The reaction proceeds in two main stages, which can often be combined into a single "one-pot" procedure. youtube.com

First, the ethylamine nucleophilically attacks the carbonyl carbon of 4-formylbenzonitrile. This is typically performed under mildly acidic conditions (pH ~4-5) to activate the carbonyl group toward attack without excessively protonating the amine nucleophile. This addition-elimination sequence results in the formation of a Schiff base, specifically an N-(4-cyanobenzylidene)ethanamine intermediate, with the concurrent loss of a water molecule. youtube.com

In the second stage, the intermediate imine (or its protonated iminium ion form) is reduced to the final secondary amine product. masterorganicchemistry.com A key aspect of this method is the use of a reducing agent that is selective for the iminium ion over the starting aldehyde. This selectivity prevents the wasteful reduction of 4-formylbenzonitrile to 4-cyanobenzyl alcohol. masterorganicchemistry.com Common reagents for this step are mild hydride donors.

Key Reducing Agents for Reductive Amination

| Reagent | Typical Solvent(s) | Characteristics |

| Sodium cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Mild reducing agent, stable in acidic conditions, and selectively reduces iminium ions over ketones or aldehydes. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloroethane (DCE), Tetrahydrofuran (THF) | Another mild and selective reagent, often preferred to avoid the use of cyanide-based reagents. It is sensitive to water. masterorganicchemistry.comcommonorganicchemistry.com |

| Sodium borohydride (B1222165) (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | A stronger reducing agent that can also reduce the starting aldehyde. Its addition is often delayed to allow for complete imine formation first. masterorganicchemistry.comcommonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | Ethanol (EtOH), Ethyl Acetate (EtOAc) | A "green" alternative using hydrogen gas and a metal catalyst (e.g., Palladium on Carbon, Raney Nickel). The imine is reduced under a hydrogen atmosphere. |

This method is highly favored due to its operational simplicity, broad functional group tolerance, and generally high yields.

Alternative Routes and Precursor Transformations

An alternative and equally robust method for synthesizing 4-Ethylaminomethyl-benzonitrile involves the nucleophilic substitution of a suitable precursor, typically 4-(bromomethyl)benzonitrile. This pathway circumvents the use of an aldehyde and instead builds the C-N bond directly.

The synthesis begins with a suitable p-tolunitrile (B1678323) precursor. sigmaaldrich.comnih.gov The benzylic methyl group of p-tolunitrile is first halogenated, most commonly via a free-radical bromination using N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN). rsc.org This reaction yields 4-(bromomethyl)benzonitrile, a versatile intermediate where the bromine atom serves as an excellent leaving group. rsc.orgsigmaaldrich.com

The final product is then obtained through the reaction of 4-(bromomethyl)benzonitrile with ethylamine. google.com The ethylamine acts as a nucleophile, displacing the bromide ion in a standard S_N2 reaction to form the desired 4-Ethylaminomethyl-benzonitrile. This reaction is typically carried out in a polar solvent in the presence of a base to neutralize the hydrobromic acid formed as a byproduct.

Advanced Synthetic Approaches for Benzonitrile (B105546) Derivatives with Aminomethyl Functionality

Modern organic synthesis seeks to improve efficiency through novel catalytic systems and reaction designs. These advanced approaches aim to create aminomethyl functionalities by activating otherwise inert C-H bonds or by combining multiple simple molecules in a single, highly convergent step.

Metal-Catalyzed C-N Bond Formation and Functionalization

Transition-metal catalysis offers powerful tools for forming C-N bonds through direct C-H amination, providing an atom-economical alternative to classical methods. organic-chemistry.org For the synthesis of aminomethyl benzonitrile analogs, this can be applied by functionalizing the benzylic C-H bonds of a precursor like p-tolunitrile.

One notable strategy is the use of cobalt(II)-porphyrin complexes to catalyze the reaction between hydrocarbons containing a benzylic group and aryl or alkyl azides. nih.gov In this process, the catalyst activates the azide (B81097), which then reacts with the benzylic C-H bond of the substituted toluene (B28343) to form the corresponding amine. nih.gov The reaction proceeds through the formation of an amine, which can be further oxidized to an imine if a benzylic C-H bond remains. nih.gov

Example of Catalytic Benzylic C-H Amination

| Catalyst | Nitrogen Source | Substrate | Product Type |

| Co(II)-porphyrin complex | Aryl Azide (ArN₃) | Toluene derivative | Benzylic Amine |

Mechanistic studies suggest the reaction involves the coordination of the azide to the metal center, followed by a reaction with the hydrocarbon at the rate-determining step. nih.gov This approach represents a cutting-edge method for creating C(sp³)-N bonds directly.

Carbon-Hydrogen Bond Functionalization Strategies at the Alpha-Nitrile Position

The term "alpha-nitrile position" can refer to the benzylic C-H bonds on the methyl group of p-tolunitrile, which is alpha to the benzene (B151609) ring. Direct functionalization of these C(sp³)-H bonds is a primary goal of modern synthesis. As discussed in the previous section, metal-catalyzed amination provides a direct route to convert these C-H bonds into C-N bonds.

Cobalt-catalyzed systems using azides as the nitrogen source are particularly effective for this transformation. nih.gov The reaction demonstrates significant kinetic isotope effects, suggesting that the cleavage of the C-H bond is a critical step in the mechanism. nih.gov The scope of this reaction can be extended to various substituted toluenes and azides, offering a modular approach to a range of N-substituted benzylic amines. nih.gov These methods avoid the pre-functionalization steps required in classical syntheses (e.g., bromination of p-tolunitrile), thereby shortening the synthetic sequence.

Multicomponent Reactions Incorporating Benzonitrile and Amine Components

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. nih.govnih.gov These reactions are prized for their high atom economy, convergence, and ability to rapidly generate molecular complexity. sigmaaldrich.com

For the synthesis of 4-Ethylaminomethyl-benzonitrile and its analogs, several MCR strategies can be envisioned:

Strecker-type Reaction: The classical Strecker synthesis combines an aldehyde, an amine, and a cyanide source to produce an α-amino nitrile. nih.gov A variation using 4-formylbenzonitrile, ethylamine, and a cyanide source (e.g., trimethylsilyl (B98337) cyanide) would yield an α-(ethylamino)-4-cyanophenylacetonitrile. While not the target compound, subsequent reduction of the newly introduced nitrile group could lead to a diamine derivative, illustrating the power of MCRs to build complex scaffolds.

Mannich-type Reaction: The Mannich reaction involves the aminoalkylation of an acidic proton located on a substrate. While benzonitrile itself lacks a suitable acidic proton for the classic reaction, a three-component reaction of an amine, an aldehyde, and an organometallic reagent can produce complex amines. mdpi.com

Petasis-type Reaction: A one-pot, catalyst-free synthesis of N-benzyl propargylamines has been demonstrated through an in-situ formation of an active amine via a Petasis reaction (amine, formaldehyde, and a boronic acid), which then undergoes further reaction. organic-chemistry.org This highlights how MCRs can be adapted to create substituted benzylic amines from simple building blocks.

These advanced MCRs provide powerful, albeit sometimes indirect, routes to the target structure and its analogs, offering significant advantages in terms of synthetic efficiency and step economy.

Asymmetric Synthesis and Enantioselective Approaches to Chiral Aminomethyl Benzonitriles

While 4-Ethylaminomethyl-benzonitrile is an achiral molecule, the synthesis of its chiral analogues, where a stereocenter is introduced at the benzylic carbon, is of significant interest in medicinal chemistry. The primary strategies for achieving this involve the enantioselective synthesis of α-aminonitriles, which are key precursors.

One of the most classic and adaptable methods is the asymmetric Strecker reaction . mdpi.com This reaction involves the one-pot, multi-component reaction of an aldehyde, an amine, and a cyanide source. mdpi.com To induce chirality, either a chiral amine auxiliary or a chiral catalyst is employed. mdpi.com For instance, using an enantiomerically pure amine like (S)-α-phenylethylamine can direct the addition of cyanide to the imine intermediate, resulting in an enantioenriched α-aminonitrile. mdpi.com Alternatively, a chiral catalyst, such as a chiral thiourea (B124793) or a metal-based complex, can be used with achiral starting materials to achieve high enantioselectivity. nih.gov Some protocols have achieved excellent yields and enantiomeric excess (e.e.) values up to >99% for certain substrates. rsc.orgresearchgate.net

Another major approach is the catalytic asymmetric reduction of precursor molecules like C=N double bonds in imines. acs.org Transition metal catalysts, particularly those based on iridium, rhodium, and ruthenium with chiral ligands, are highly effective for the asymmetric hydrogenation of imines, enamines, and other unsaturated nitrogen-containing compounds. acs.org This method offers high atom economy and is considered a sustainable strategy for producing optically active amines. acs.org For example, iridium catalysts with chiral phosphine (B1218219) ligands have been shown to reduce various imines to their corresponding amines with excellent enantioselectivities. acs.org

Enzymatic methods also provide a powerful tool for accessing chiral amines. Biocatalysis , using enzymes like ω-transaminases, can convert a prochiral ketone into a chiral amine with high enantiomeric excess. nih.gov This approach is lauded for its high selectivity and operation under mild, environmentally benign conditions. nih.gov

Table 1: Comparison of Asymmetric Synthesis Approaches for Chiral Benzylic Amines

| Methodology | Precursor(s) | Typical Catalyst/Reagent | Key Advantages | Reported Enantiomeric Excess (e.e.) |

|---|---|---|---|---|

| Asymmetric Strecker Synthesis | Aldehyde, Amine, Cyanide Source | Chiral Amine Auxiliary or Chiral Catalyst (e.g., Thiourea) | High versatility, convergent. mdpi.com | Up to >99% rsc.orgresearchgate.net |

| Catalytic Asymmetric Hydrogenation | Imines, Enamines | Chiral Transition Metal Complexes (Ir, Rh, Ru) | High atom economy, "green" method. acs.org | Up to 99% acs.org |

| Biocatalytic Amination | Prochiral Ketones | ω-Transaminases | High enantioselectivity, mild conditions. nih.gov | High (>99%) nih.gov |

Post-Synthetic Derivatization and Functional Group Transformations

The structure of 4-Ethylaminomethyl-benzonitrile features two highly versatile functional groups: the nitrile and the ethylamino group. These serve as synthetic handles for extensive post-synthetic modifications, allowing for the creation of a diverse library of analogues.

Modifications of the Nitrile Moiety (e.g., Hydrolysis, Reduction, Cycloaddition)

The nitrile group is a valuable synthon that can be converted into several other important functionalities. researchgate.net

Hydrolysis: The nitrile can be fully hydrolyzed to a carboxylic acid under either acidic or basic conditions. lumenlearning.comlibretexts.org Heating with aqueous acid (e.g., HCl) yields the carboxylic acid (4-(ethylaminomethyl)benzoic acid), while heating with aqueous base (e.g., NaOH) initially produces the carboxylate salt, which requires subsequent acidification. libretexts.org Partial hydrolysis, often under controlled acidic conditions, can yield the corresponding primary amide (4-(ethylaminomethyl)benzamide). lumenlearning.com

Reduction: The nitrile group is readily reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) will cleanly convert the nitrile to a benzylamine (B48309) (4-(ethylaminomethyl)benzylamine). libretexts.org Alternatively, catalytic hydrogenation can be employed.

Cycloaddition: The nitrile can undergo [3+2] cycloaddition reactions with azides (e.g., sodium azide with a Lewis acid like ZnCl₂) to form tetrazoles. This transformation is particularly significant in medicinal chemistry, as the tetrazole ring is often used as a bioisosteric replacement for a carboxylic acid group. researchgate.net

Table 2: Selected Transformations of the Nitrile Group

| Transformation | Reagent(s) | Product Functional Group | Example Product Name |

|---|---|---|---|

| Full Hydrolysis | H₃O⁺, heat or 1. NaOH, heat; 2. H₃O⁺ | Carboxylic Acid | 4-(Ethylaminomethyl)benzoic acid |

| Partial Hydrolysis | H₂SO₄ (conc.), controlled conditions | Primary Amide | 4-(Ethylaminomethyl)benzamide |

| Reduction | 1. LiAlH₄; 2. H₂O | Primary Amine | 4-(Ethylaminomethyl)benzylamine |

| [3+2] Cycloaddition | NaN₃, NH₄Cl or ZnCl₂ | Tetrazole | 5-(4-(Ethylaminomethyl)phenyl)tetrazole |

Chemical Transformations of the Ethylamino Group (e.g., Acylation, Alkylation, Salt Formation)

The secondary amine in the ethylamino group is nucleophilic and basic, making it amenable to a variety of common transformations. ncert.nic.in

Acylation: The amine readily reacts with acylating agents like acid chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) to form amides. ncert.nic.inlibretexts.org This reaction is a robust way to introduce a vast array of substituents. For example, reacting 4-Ethylaminomethyl-benzonitrile with acetyl chloride would yield N-(4-cyanobenzyl)-N-ethylacetamide.

Alkylation: The secondary amine can be alkylated by reaction with alkyl halides. ucalgary.ca This reaction can be difficult to control, as the resulting tertiary amine is often more nucleophilic than the starting secondary amine, leading to potential over-alkylation and the formation of a quaternary ammonium (B1175870) salt. ucalgary.calibretexts.org

Salt Formation: As a base, the ethylamino group can be protonated by acids to form ammonium salts. This is frequently done to improve the compound's aqueous solubility and crystallinity, which is beneficial for purification and handling. Treatment with hydrochloric acid, for instance, would produce 4-Ethylaminomethyl-benzonitrile hydrochloride.

Table 3: Selected Transformations of the Ethylamino Group

| Transformation | Reagent(s) | Product Functional Group | Example Product Name |

|---|---|---|---|

| Acylation | Acetyl Chloride, Pyridine | Tertiary Amide | N-(4-cyanobenzyl)-N-ethylacetamide |

| Alkylation | Methyl Iodide | Tertiary Amine | N-(4-cyanobenzyl)-N-ethyl-N-methylamine |

| Salt Formation | Hydrochloric Acid (HCl) | Ammonium Salt | 4-Ethylaminomethyl-benzonitrile hydrochloride |

Late-Stage Functionalization for Structural Diversification

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying a complex molecule, such as a drug candidate, in the final stages of its synthesis. nih.gov This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without resorting to de novo synthesis for each new compound. nih.gov

For a molecule like 4-Ethylaminomethyl-benzonitrile, LSF would primarily target the aromatic ring. Traditional electrophilic aromatic substitution is often difficult on such a scaffold due to the electron-withdrawing and meta-directing nature of the nitrile group. However, modern synthetic methods provide powerful alternatives.

C-H activation has emerged as a transformative tool for LSF. beilstein-journals.org By using a transition-metal catalyst (e.g., based on iridium or manganese), a directing group on the molecule can guide the catalyst to selectively functionalize a specific C-H bond. nih.govbeilstein-journals.org For instance, if a carboxylic acid were used as a directing group (via hydrolysis of the nitrile), an iridium catalyst could facilitate ortho-amination of the ring. nih.gov

If the synthesis starts with a halogenated benzonitrile derivative, transition-metal-catalyzed cross-coupling reactions become a key LSF strategy. Palladium- or nickel-catalyzed reactions like the Suzuki (with boronic acids), Sonogashira (with terminal alkynes), and Buchwald-Hartwig (with amines) couplings allow for the introduction of a wide variety of aryl, alkynyl, and amino substituents, respectively, onto the aromatic core. nih.gov This modularity is exceptionally valuable for exploring the chemical space around the core scaffold.

Computational and Theoretical Chemistry of 4 Ethylaminomethyl Benzonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and potential reactivity of 4-Ethylaminomethyl-benzonitrile. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic ground state, orbital energies, and charge distribution, which are key determinants of its chemical behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. rsc.org By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it ideal for studying molecules of this size. nih.gov Calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry, finding the most stable, lowest-energy conformation of the molecule. nih.gov

This optimization provides key ground-state properties, including bond lengths, bond angles, and dihedral angles. For benzonitrile (B105546) derivatives, DFT accurately predicts the geometry, showing how substituents on the phenyl ring affect its structure. researchgate.net

A crucial aspect of DFT analysis is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more easily excitable and more reactive, often correlating with a significant degree of intramolecular charge transfer (ICT). researchgate.net In molecules like 4-Ethylaminomethyl-benzonitrile, the HOMO is typically localized on the electron-donating aminobenzyl portion, while the LUMO is centered on the electron-accepting benzonitrile moiety.

Table 1: Representative Ground State Properties Calculated via DFT (Note: Data is illustrative of typical results for aminobenzonitrile derivatives)

| Property | Description | Typical Calculated Value |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -5.8 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.9 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.9 eV |

| Dipole Moment | Measure of the molecule's overall polarity | ~5.5 Debye |

| Optimized Geometry | Lowest energy 3D arrangement of atoms | Planar phenyl ring with ethylamino group |

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways, energetics, and the geometries of short-lived transition states. rsc.org For molecules like 4-Ethylaminomethyl-benzonitrile, a key process to study is the intramolecular charge transfer (ICT) that occurs upon photoexcitation.

Theoretical models can calculate the energy barrier between the initial photoexcited state, known as the Locally Excited (LE) state, and the subsequent charge-transfer state. nih.gov In many aminobenzonitriles, this involves a significant change in geometry, such as the twisting of the amino group relative to the phenyl ring, leading to a "Twisted Intramolecular Charge Transfer" (TICT) state. acs.org DFT calculations can locate the transition state geometry connecting the LE and TICT states and determine the activation energy for this process. This energy barrier is a crucial factor that dictates the rate of the ICT reaction. acs.org Studies on related molecules show that the configurational change of the amino nitrogen from pyramidal to planar is an important coordinate in the ICT process. acs.org

4-Ethylaminomethyl-benzonitrile belongs to a class of donor-acceptor molecules known for exhibiting Intramolecular Charge Transfer (ICT). acs.org The ethylaminomethyl group acts as an electron donor, while the cyano (nitrile) group is a strong electron acceptor. Upon absorption of light, an electron is promoted from an orbital associated with the donor to one associated with the acceptor, creating a highly polar excited state. rsc.orgacs.org

This phenomenon is famously responsible for the dual fluorescence observed in its well-studied analog, 4-(dimethylamino)benzonitrile (B74231) (DMABN). acs.org Computational studies on DMABN and 4-aminobenzonitrile (B131773) (ABN) have been central to a long-standing scientific debate about the exact nature of the ICT state. The prevailing TICT model suggests that after initial excitation to a locally excited (LE) state, the molecule relaxes into a more stable charge-transfer state by twisting the amino group to a 90° angle relative to the benzene (B151609) ring. nih.gov However, alternative models, supported by high-level quantum chemistry, propose that ICT can occur through a planar conical intersection without the need for full twisting. nih.govacs.org

Although specific studies on 4-Ethylaminomethyl-benzonitrile are limited, it is expected to follow a similar mechanism. The ethyl group's steric and electronic properties would modulate the relative energies of the LE and ICT states and the barrier between them, influencing the kinetics and efficiency of the charge transfer process. rsc.org

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While quantum mechanics describes electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements and conformational changes of atoms and molecules over time. nih.gov MD simulations model the molecule as a collection of atoms connected by bonds, governed by a classical force field. This approach allows for the exploration of the molecule's flexibility and its interactions with its environment, such as a solvent. medchemexpress.com

For 4-Ethylaminomethyl-benzonitrile, MD simulations can reveal the accessible conformational landscape. This includes rotations around the C-C bond connecting the benzyl (B1604629) group to the ring and the C-N bond of the ethylamino group. These simulations can determine the most populated conformations and the energy barriers between them. nih.gov Studies on related N-alkylated molecules show that such substitutions have profound effects on the preferred conformation. nih.gov

Furthermore, MD simulations are crucial for understanding solvation effects. By surrounding the molecule with explicit solvent molecules (e.g., water, acetonitrile), simulations can show how solvent interactions, such as hydrogen bonding to the nitrile nitrogen or amino group, influence the solute's conformation and dynamics. acs.org This is particularly important for ICT processes, as the stabilization of the highly polar charge-transfer state is heavily dependent on the polarity of the surrounding solvent. acs.org

Predictive Modeling of Spectroscopic Signatures

A significant application of computational chemistry is the prediction of spectroscopic properties, which can aid in the interpretation of experimental data or serve as a predictive tool.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations can accurately predict the 1H and 13C NMR chemical shifts and spin-spin coupling constants of a molecule. Methods like the Gauge-Independent Atomic Orbital (GIAO) method are commonly used for this purpose.

The process involves first optimizing the molecule's geometry at a given level of theory (e.g., B3LYP/6-31G(d,p)) and then performing the NMR calculation on that geometry. nih.gov The calculated chemical shifts are often referenced against a standard compound like tetramethylsilane (B1202638) (TMS), similar to experimental practice. Comparing calculated and experimental spectra can confirm structural assignments. researchgate.net The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects, often modeled using approaches like the Polarizable Continuum Model (PCM). acs.org

Table 2: Predicted 1H and 13C NMR Chemical Shifts for 4-Ethylaminomethyl-benzonitrile (Note: These are hypothetical values based on computational principles for structure elucidation. Actual experimental values may vary.)

¹H NMR

| Atom | Predicted Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H (Aromatic, ortho to CN) | 7.65 | Doublet | 2H |

| H (Aromatic, ortho to CH₂) | 7.45 | Doublet | 2H |

| H (Benzylic CH₂) | 3.80 | Singlet | 2H |

| H (Ethyl CH₂) | 2.70 | Quartet | 2H |

| H (Ethyl CH₃) | 1.15 | Triplet | 3H |

¹³C NMR

| Atom | Predicted Shift (ppm) |

|---|---|

| C (Nitrile, CN) | 119.0 |

| C (Aromatic, ipso-CN) | 112.0 |

| C (Aromatic, ipso-CH₂) | 145.0 |

| C (Aromatic, ortho to CN) | 132.5 |

| C (Aromatic, ortho to CH₂) | 128.0 |

| C (Benzylic CH₂) | 53.0 |

| C (Ethyl CH₂) | 45.0 |

UV-Vis Absorption and Fluorescence Spectral Prediction, including Solvatochromism

The photophysical properties of aminobenzonitrile derivatives are a subject of extensive research, primarily due to their characteristic dual fluorescence, which is highly sensitive to the molecular environment. Computational studies on 4-Ethylaminomethyl-benzonitrile would be expected to focus on predicting its absorption and emission spectra and understanding the influence of solvents on these properties (solvatochromism).

Theoretical predictions for 4-Ethylaminomethyl-benzonitrile are informed by experimental and computational work on closely related analogs like 4-(dimethylamino)benzonitrile (DMABN) and 4-(diisopropylamino)benzonitrile (B3050731) (DIABN). researchgate.netmpg.de The key feature of these molecules is the potential for intramolecular charge transfer (ICT) upon photoexcitation.

Upon absorbing UV light, the molecule transitions from the ground state to a locally excited (LE) state. In polar solvents, the molecule can then undergo a conformational change, typically involving the rotation of the amino group relative to the benzonitrile ring, to form a stabilized ICT state. mpg.de This process is often described by the Twisted Intramolecular Charge Transfer (TICT) model. mpg.de The LE state is responsible for the normal, higher-energy fluorescence band, while the ICT state emits at a lower energy (a larger Stokes shift), resulting in dual fluorescence.

For 4-Ethylaminomethyl-benzonitrile, computational models like Time-Dependent Density Functional Theory (TD-DFT) would be employed to predict these phenomena. The calculations would likely show:

UV-Vis Absorption: An absorption spectrum dominated by a π-π* transition localized on the benzonitrile moiety, with the ethylaminomethyl group acting as a donor.

Fluorescence Emission: The potential for two emission bands. The relative intensity of the LE and ICT bands would be highly dependent on the solvent's polarity. In non-polar solvents, emission primarily from the LE state is expected. mpg.de As solvent polarity increases, the ICT state is stabilized, leading to a red-shifted emission band that grows in intensity. researchgate.netmpg.de

Solvatochromism: A pronounced positive solvatochromism for the ICT fluorescence band, meaning the emission peak shifts to longer wavelengths (red-shift) as the solvent polarity increases. This is due to the larger dipole moment of the ICT state compared to the LE and ground states, leading to stronger stabilizing interactions with polar solvent molecules.

The predicted spectral characteristics for 4-Ethylaminomethyl-benzonitrile in different solvent environments, based on the behavior of its analogs, can be summarized as follows:

| Solvent | Polarity | Predicted Absorption (λ_abs) | Predicted LE Emission (λ_em_LE) | Predicted ICT Emission (λ_em_ICT) | Expected Primary Emission State |

| n-Hexane | Non-polar | ~295 nm | ~310 nm | Not significant | LE |

| Dichloromethane | Polar aprotic | ~300 nm | ~315 nm | ~450 nm | LE and ICT |

| Acetonitrile | Polar aprotic | ~302 nm | ~320 nm | ~480 nm | ICT |

This table is predictive and based on data for analogous compounds described in the literature. researchgate.netmpg.de Values are illustrative of expected trends.

In Silico Structure-Activity Relationship (SAR) Studies for Molecular Design

In silico Structure-Activity Relationship (SAR) studies are powerful computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. For 4-Ethylaminomethyl-benzonitrile, these methods would be employed to guide the design of new analogs with potentially improved potency, selectivity, or other desired properties for a hypothetical biological target.

The process typically involves developing a Quantitative Structure-Activity Relationship (QSAR) model. nih.gov This model is a mathematical equation that relates variations in the physicochemical properties of molecules (descriptors) to their biological response.

Methodology:

Dataset Assembly: A series of benzonitrile derivatives, including 4-Ethylaminomethyl-benzonitrile, with experimentally determined biological activities (e.g., inhibitory concentration IC₅₀) against a specific target would be compiled. nih.gov

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., topological indices, molecular weight) and 3D descriptors (e.g., steric fields, electrostatic potentials). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), a QSAR model is built to predict activity based on the most relevant descriptors. nih.gov

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation. nih.gov

Application in Molecular Design: Once a validated QSAR model is established, it becomes a tool for rational molecular design. For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate 3D contour maps. nih.gov These maps visualize regions around the molecular scaffold where modifications are predicted to enhance or diminish activity.

Steric Maps: Green contours might indicate regions where bulky substituents are favored, while yellow contours suggest they are disfavored.

Electrostatic Maps: Blue contours could highlight areas where positive charges are beneficial, while red contours show where negative charges are preferred.

By analyzing these maps in the context of the 4-Ethylaminomethyl-benzonitrile structure, a medicinal chemist could propose specific modifications. For example, if a CoMFA map showed a green contour near the ethyl group, it would suggest that replacing it with a larger alkyl group (e.g., propyl or butyl) might increase biological activity. Conversely, if a red contour appeared near the nitrile nitrogen, it would suggest that this electronegative feature is crucial for activity, possibly through hydrogen bonding or other electrostatic interactions with a biological receptor. researchgate.net

The general workflow for such an in silico SAR study is outlined below:

| Step | Description | Key Techniques | Desired Outcome |

| 1. Data Preparation | Compile a set of structurally related benzonitrile analogs with known biological activity. | Literature Search, Database Mining | A training set and a test set of molecules. |

| 2. Structure Optimization | Generate low-energy 3D conformations for all molecules and align them. | Molecular Mechanics, Quantum Mechanics | A structurally aligned dataset. |

| 3. QSAR Model Generation | Calculate molecular descriptors and use statistical methods to correlate them with activity. | 2D-QSAR, 3D-QSAR (CoMFA/CoMSIA), MLR, ANN | A predictive mathematical model. nih.gov |

| 4. Model Validation | Assess the statistical significance and predictive power of the generated model. | Cross-validation (q²), External validation (r²_pred) | A robust and validated QSAR model. nih.gov |

| 5. Molecular Design | Use the model and its graphical outputs (contour maps) to suggest novel structures. | Analysis of CoMFA/CoMSIA maps | A list of new, prioritized candidate molecules for synthesis and testing. researchgate.net |

Through this iterative cycle of prediction, synthesis, and testing, SAR studies guide the optimization of a lead compound like 4-Ethylaminomethyl-benzonitrile into a more potent and effective agent. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Structural and Dynamic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as the most powerful tool for the definitive structural elucidation of organic molecules in solution. For 4-Ethylaminomethyl-benzonitrile, a comprehensive NMR analysis would provide unambiguous evidence of its covalent framework and spatial configuration.

Multi-dimensional NMR for Full Structural Assignment

A complete assignment of the proton (¹H) and carbon-¹³ (¹³C) NMR spectra is the cornerstone of structural verification. One-dimensional ¹H and ¹³C NMR spectra would provide initial information on the chemical environment of the different nuclei. For instance, the aromatic protons would appear in the downfield region (typically 7.0-8.0 ppm), while the aliphatic protons of the ethyl and methyl groups would resonate in the upfield region.

To unequivocally assign each signal, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, for example, confirming the connectivity between the CH₂ and CH₃ protons of the ethyl group and the coupling between the aminomethyl protons and the N-H proton.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for 4-Ethylaminomethyl-benzonitrile is presented below, based on general principles and data from similar structures.

| Atom | Hypothetical ¹H NMR Shift (ppm) | Hypothetical ¹³C NMR Shift (ppm) |

| Aromatic CH (ortho to CN) | ~7.6 | ~132 |

| Aromatic CH (meta to CN) | ~7.4 | ~129 |

| Benzylic CH₂ | ~3.8 | ~50 |

| N-H | Variable | - |

| N-CH₂ (ethyl) | ~2.7 | ~45 |

| CH₃ (ethyl) | ~1.1 | ~15 |

| Quaternary C (ipso to CH₂) | ~145 | - |

| Quaternary C (ipso to CN) | ~112 | - |

| CN | - | ~119 |

Note: This table is illustrative and not based on experimental data for the target compound.

Dynamic NMR Spectroscopy for Conformational Exchange and Rotational Barriers

4-Ethylaminomethyl-benzonitrile possesses several bonds around which rotation can occur, leading to different conformations. Dynamic NMR (DNMR) spectroscopy is the ideal technique to study these processes. By acquiring spectra at various temperatures, one could investigate the rotational barriers around the C(aryl)-CH₂, CH₂-N, and N-C(ethyl) bonds.

At low temperatures, the rotation around these bonds might become slow on the NMR timescale, potentially leading to the observation of distinct signals for protons or carbons that are equivalent at room temperature. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. A full line-shape analysis of these temperature-dependent spectra would allow for the calculation of the activation energy (ΔG‡) for these rotational processes, providing valuable insight into the molecule's flexibility and conformational energy landscape.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Environment Assessment

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a characteristic fingerprint and confirm the presence of specific functional groups.

For 4-Ethylaminomethyl-benzonitrile, key vibrational bands would be expected:

Nitrile (C≡N) stretch: A sharp, intense band in the IR and Raman spectra, typically around 2220-2230 cm⁻¹. The exact position would be sensitive to the electronic effects of the substituent on the benzene (B151609) ring.

N-H stretch: A moderate to weak band in the IR spectrum around 3300-3500 cm⁻¹ for the secondary amine.

C-H stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and methyl groups would be observed just below 3000 cm⁻¹.

Aromatic C=C stretches: These would give rise to a series of bands in the 1450-1600 cm⁻¹ region.

C-N stretches: These would be found in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹.

Comparing the IR and Raman spectra can provide additional structural information, as some vibrations may be strong in one technique and weak or absent in the other due to selection rules.

Mass Spectrometry for Mechanistic Pathway Elucidation and Isotope Labeling Studies

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of 4-Ethylaminomethyl-benzonitrile, C₁₀H₁₂N₂, with high accuracy.

The electron ionization (EI) mass spectrum would likely show a prominent molecular ion peak (M⁺). The fragmentation pattern would be key to confirming the structure. Expected fragmentation pathways would include:

Benzylic cleavage: Loss of an ethylamino radical (•N(H)CH₂CH₃) to form a stable cyanobenzyl cation, or loss of a cyanobenzyl radical to form an ethylaminomethyl cation.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to the loss of a methyl radical (•CH₃) from the ethyl group.

Mechanistic pathway elucidation using mass spectrometry could be employed in studies where 4-Ethylaminomethyl-benzonitrile is a reactant or product. By using isotope labeling (e.g., with deuterium, ¹³C, or ¹⁵N), one could trace the fate of specific atoms throughout a chemical transformation, providing definitive evidence for proposed reaction mechanisms.

Electronic Spectroscopy for Excited State Dynamics and Photophysical Behavior

Electronic spectroscopy, including UV-Vis absorption and fluorescence spectroscopy, provides information about the electronic transitions within a molecule and its behavior upon photoexcitation.

The UV-Vis absorption spectrum of 4-Ethylaminomethyl-benzonitrile would be expected to show absorptions characteristic of a substituted benzene ring. Transitions such as the π → π* transitions of the aromatic system would be observed. The presence of the cyano and amino groups would influence the position and intensity of these absorption bands.

Should the molecule be fluorescent, its emission spectrum could be measured, and its fluorescence quantum yield and lifetime determined. These parameters provide insight into the de-excitation pathways of the singlet excited state. The study of how the solvent polarity affects the absorption and emission spectra (solvatochromism) could reveal information about the change in the molecule's dipole moment upon excitation, which is particularly relevant for benzonitrile (B105546) derivatives known for twisted intramolecular charge transfer (TICT) states. However, no specific studies on the excited state dynamics or photophysical behavior of 4-Ethylaminomethyl-benzonitrile have been found in the literature.

Future Research Directions and Methodological Advancements

Innovations in Green Chemistry and Sustainable Synthetic Routes for Aminomethylbenzonitriles

The development of environmentally benign chemical processes is a paramount goal in modern organic synthesis. Future research will likely focus on replacing traditional, often hazardous, synthetic routes to aminomethylbenzonitriles with greener alternatives. A key area of innovation lies in the adoption of biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govresearchgate.net

Enzymes such as transaminases and amine dehydrogenases are particularly promising for the synthesis of chiral amines from prochiral ketones or aldehydes. researchgate.net For instance, a potential green synthesis of 4-Ethylaminomethyl-benzonitrile could involve the enzymatic reductive amination of a suitable keto-benzonitrile precursor. This approach not only avoids the use of harsh reducing agents and metal catalysts but can also provide access to enantiomerically pure products, which is crucial for pharmaceutical applications. researchgate.netnih.gov The growing toolbox of engineered enzymes is continually expanding the substrate scope, making biocatalytic routes increasingly viable for a wide range of molecules. researchgate.net

Another sustainable approach gaining traction is photoredox catalysis, which uses visible light to drive chemical reactions. acs.org This methodology can facilitate the formation of C-N bonds under exceptionally mild conditions, offering a green alternative to classical amination methods that often require high temperatures and stoichiometric reagents. nih.gov The application of photoredox catalysis to the synthesis of aminomethylbenzonitriles could significantly reduce the energy consumption and waste generation associated with their production.

| Sustainable Method | Key Advantages | Potential Application for 4-Ethylaminomethyl-benzonitrile Synthesis |

| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, reduced waste. researchgate.netresearchgate.net | Asymmetric synthesis of chiral 4-Ethylaminomethyl-benzonitrile from a prochiral ketone. |

| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. acs.org | Direct C-H amination of a precursor or C-N bond formation under green conditions. |

| Ammoxidation | Avoids the use of highly toxic cyanide reagents for nitrile synthesis. youtube.com | Direct conversion of a p-ethyl-toluene derivative to 4-cyanobenzyl precursors. |

Exploration of Novel Reactivity and Unconventional Transformations of the Compound

Beyond its synthesis, future research will delve into uncovering novel reactivity patterns and unconventional transformations of 4-Ethylaminomethyl-benzonitrile. The unique combination of a nucleophilic secondary amine, a versatile nitrile group, and an aromatic ring provides a rich playground for chemical exploration.

Visible-light photoredox catalysis is again at the forefront, offering opportunities for novel bond formations. rsc.org For example, this technique could enable the functionalization of the benzylic C(sp³)–H bonds of the ethylaminomethyl group, a traditionally challenging transformation. acs.org Such a strategy would allow for the late-stage diversification of the 4-Ethylaminomethyl-benzonitrile scaffold, providing rapid access to a library of analogues with potentially new properties.

Furthermore, the nitrile group itself can participate in a variety of unconventional transformations. Research into the synthesis of axially chiral benzonitriles has highlighted the potential for creating novel stereoisomers by controlling the rotation around the C-CN bond. acs.org Exploring such atroposelective transformations in the context of 4-Ethylaminomethyl-benzonitrile could lead to the discovery of new chiral ligands or materials. Additionally, the development of new catalytic systems could unlock novel cyclization reactions involving both the nitrile and the aminomethyl moieties, leading to complex heterocyclic structures.

| Area of Exploration | Enabling Technology | Potential Outcome for 4-Ethylaminomethyl-benzonitrile |

| Late-Stage Functionalization | Photoredox Catalysis | Derivatization at the benzylic position to create novel analogues. acs.org |

| Asymmetric Catalysis | N-Heterocyclic Carbene (NHC) Catalysis | Synthesis of atropisomeric benzonitriles with axial chirality. acs.org |

| Novel Cyclizations | Transition Metal Catalysis | Formation of complex heterocyclic scaffolds from the existing functional groups. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with flow chemistry and automated platforms is set to revolutionize the production of fine chemicals and pharmaceuticals. For the synthesis of 4-Ethylaminomethyl-benzonitrile, these technologies offer significant advantages in terms of safety, reproducibility, and scalability.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, allows for precise control over reaction parameters such as temperature, pressure, and reaction time. This is particularly beneficial for reactions that are highly exothermic or involve hazardous reagents. For instance, a cyanide-free synthesis of the benzonitrile (B105546) moiety could be efficiently and safely performed in a flow reactor. rsc.org Similarly, the catalytic hydrogenation of the nitrile group to an amine, or the reductive amination step, can be conducted in a continuous-flow setup, often leading to improved yields and selectivity. rsc.org The use of packed-bed reactors with immobilized catalysts in flow systems also facilitates catalyst recycling and product purification.

Automated synthesis platforms can further enhance the efficiency of producing and screening derivatives of 4-Ethylaminomethyl-benzonitrile. By combining robotic systems with flow chemistry, it is possible to rapidly synthesize a large library of related compounds by systematically varying the starting materials and reaction conditions. This high-throughput approach is invaluable for drug discovery and materials science, where the rapid exploration of chemical space is essential.

| Technology | Key Benefits | Application in 4-Ethylaminomethyl-benzonitrile Synthesis |

| Flow Chemistry | Enhanced safety, improved process control, scalability. rsc.orgrsc.org | Continuous production of the benzonitrile precursor or the final aminated product. |

| Automated Synthesis | High-throughput synthesis, rapid library generation. | Automated synthesis of a diverse range of 4-Ethylaminomethyl-benzonitrile derivatives for screening. |

| Continuous Flow Organometallics | Safe generation and use of reactive intermediates. nih.gov | In-flow generation of benzylic organometallic precursors for further functionalization. |

Advanced Hybrid Computational-Experimental Approaches for Reaction Discovery and Optimization

The synergy between computational chemistry and experimental work is accelerating the pace of chemical innovation. For 4-Ethylaminomethyl-benzonitrile, these hybrid approaches can be leveraged to discover new reactions, optimize existing synthetic routes, and even design catalysts with enhanced performance.

Machine learning algorithms and other computational tools can be used to predict the outcomes of reactions, identify optimal reaction conditions, and screen for promising new catalysts, thereby reducing the number of experiments required. acs.org For example, computational models can help in understanding the complex relationships between catalyst structure and activity, guiding the design of more efficient catalysts for the synthesis of aminomethylbenzonitriles. acs.org

In the realm of biocatalysis, computational protein design can be used to engineer enzymes with improved stability, activity, and selectivity for the synthesis of 4-Ethylaminomethyl-benzonitrile. mdpi.com By modeling the enzyme's active site and its interaction with the substrate, researchers can identify key mutations that are likely to enhance its performance. These predictions can then be validated experimentally, creating an iterative cycle of design and testing that rapidly leads to superior biocatalysts. mdpi.comnih.gov This integrated approach not only accelerates the development of new synthetic methods but also provides a deeper fundamental understanding of the underlying chemical principles.

| Approach | Description | Potential Impact on 4-Ethylaminomethyl-benzonitrile Research |

| Machine Learning for Reaction Optimization | Using algorithms to predict reaction outcomes and identify optimal conditions. acs.org | Faster optimization of synthetic routes, reducing time and resource expenditure. |

| Computational Catalyst Design | In silico design of novel catalysts with desired properties. | Development of highly active and selective catalysts for amination or cyanation reactions. |

| Enzyme Engineering via Computational Design | Using computational models to guide the modification of enzymes for improved performance. mdpi.com | Creation of bespoke enzymes for the highly efficient and selective biocatalytic synthesis of 4-Ethylaminomethyl-benzonitrile. |

Q & A

Q. What are the standard synthetic routes for 4-Ethylaminomethyl-benzonitrile, and how do researchers validate purity and structural integrity?

- Methodological Answer : Synthesis typically involves reductive amination of 4-cyanobenzaldehyde with ethylamine under hydrogenation conditions or nucleophilic substitution of 4-(halomethyl)benzonitrile with ethylamine. Key validation steps include:

- Chromatography : HPLC or GC-MS to confirm purity.

- Spectroscopy :

- ¹H/¹³C NMR to verify the ethylaminomethyl group (δ ~2.5–3.5 ppm for CH₂NH and δ ~1.1 ppm for CH₃).

- IR for nitrile (C≡N) stretch (~2220 cm⁻¹) and amine (N-H) bands (~3300 cm⁻¹).

- X-ray crystallography (if crystalline) for unambiguous structural confirmation .

- Note : Sigma-Aldrich warns that commercial samples may lack analytical validation, requiring independent verification .

Q. How is the molecular structure of 4-Ethylaminomethyl-benzonitrile analyzed to resolve ambiguities in substituent orientation?

- Methodological Answer : Advanced techniques include:

- Single-crystal X-ray diffraction to determine bond angles, dihedral angles, and spatial arrangement (e.g., benzonitrile vs. ethylaminomethyl group orientation) .

- DFT calculations to compare experimental and theoretical geometries, especially for flexible ethylaminomethyl chains .

- 2D NMR (COSY, NOESY) to probe through-space interactions between the ethyl group and aromatic protons .

Advanced Research Questions

Q. How can researchers address contradictions in reported spectral data or synthetic yields for 4-Ethylaminomethyl-benzonitrile derivatives?

- Methodological Answer : Contradictions often arise from:

- Reaction conditions : Temperature, solvent polarity, or catalyst loading (e.g., Fe-complex catalysts in hydrosilylation vs. Pd in cross-coupling) .

- By-product formation : Use LC-MS/MS to identify side products (e.g., over-reduction of nitrile to amine).

- Validation : Cross-check data with computational models (e.g., Gaussian for IR/NMR prediction) and replicate experiments under controlled conditions .

Q. What experimental strategies are recommended for studying the environmental fate of 4-Ethylaminomethyl-benzonitrile and its degradation by-products?

- Methodological Answer :

- Degradation pathways :

- Photolysis : Expose to UV-Vis light in aqueous solutions; monitor via LC-UV/HRMS .

- Biodegradation : Use OECD 301/302 tests with activated sludge; quantify metabolites (e.g., 4-ethylaminobenzoic acid) .

- Ecotoxicology :

- Daphnia magna assays for acute toxicity (EC₅₀).

- QSAR modeling to predict bioaccumulation potential .

Q. How can researchers design catalytic systems to optimize the synthesis of 4-Ethylaminomethyl-benzonitrile for high enantiopurity (if applicable)?

- Methodological Answer :

- Chiral catalysts : Use Ru-BINAP complexes for asymmetric hydrogenation of precursor imines.

- Reaction engineering :

- Solvent screening : Polar aprotic solvents (DMF, acetonitrile) enhance nitrile stability.

- In situ monitoring : ReactIR to track nitrile conversion and intermediate formation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.